Androstane-3,17-dione

Übersicht

Beschreibung

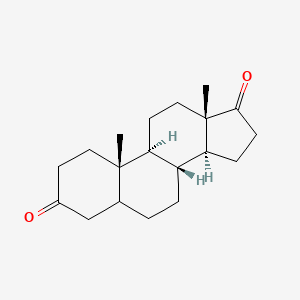

Androstane-3,17-dione, also known as Androstenedione or 4-androstenedione, is an endogenous weak androgen steroid hormone. It is an intermediate in the biosynthesis of estrone and testosterone from dehydroepiandrosterone (DHEA). It is closely related to androstenediol .

Synthesis Analysis

Mycobacterium neoaurum strains can transform phytosterols to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . Another study reported the biotechnological production of 5α-AD from cheap precursors. 5α-Reductase from Treponema denticola, which can convert the 3-oxo-4-ene structure into 5α-reductase products, was screened and expressed in MNR M3Δ ksdd, a major AD-producing strain .

Molecular Structure Analysis

The molecular formula of this compound is C19H28O2. Its average mass is 288.424 Da and its monoisotopic mass is 288.208923 Da .

Chemical Reactions Analysis

This compound is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .

Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 411.2±38.0 °C at 760 mmHg, and a flash point of 153.9±23.8 °C. It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

1. Metabolism and Steroid Transformation

Androstane-3,17-dione plays a significant role in steroid metabolism. A study by Kohler et al. (2007) focused on the metabolism of 4-hydroxyandrost-4-ene-3,17-dione, a derivative of this compound, identifying its metabolites in human urine. These findings contribute to understanding the metabolic pathways of steroids in humans (Kohler et al., 2007).

2. Steroid Concentrations in Biological Systems

Research has measured the concentrations of 5α-Androstane-3,17-dione in human plasma, as explored by Milewich et al. (1992). This research is crucial for understanding the normal physiological levels of this steroid in humans and its potential role in bodily functions (Milewich et al., 1992).

3. Hormonal Influence on Liver Enzyme Activities

The influence of hormones on liver enzyme activities was investigated by Gustafsson et al. (1974), focusing on the metabolism of androstane derivatives in rat livers. This research helps to understand how androgens influence liver function and metabolism (Gustafsson et al., 1974).

4. Enzymatic Transformations of Steroids

Huang and Luu-The (2000) characterized an enzyme that transforms androsterone into epi-androsterone, a process involving the conversion of 5α-androstane-3,17-dione. This research is critical for understanding how steroids are biochemically modified in the body (Huang & Luu‐The, 2000).

5. Steroid Metabolism in Plant Systems

Lin et al. (1979) studied the conversion of 4-Androstene-3,17-dione to testosterone in pea plants, Pisum sativum, indicating that plants can metabolize animal steroids. This finding is crucial for understanding steroid metabolism beyond animal systems (Lin, Proebsting, & Heftmann, 1979).

6. Steroid Conformation and Activity Analysis

Research by Klasinc et al. (1990) on the electronic structure and interaction in androstanes, including 5α-androstane-3,17-dione, provides insights into how the structure of steroids affects their biological activity and conformation (Klasinc et al., 1990).

Wirkmechanismus

Safety and Hazards

Androstane-3,17-dione is possibly unsafe when taken orally. It has been linked with serious side effects, including an increased risk of breast, pancreatic, and prostate cancer .

Zukünftige Richtungen

The engineered M. neoaurum containing 5α-reductase and G6PDH shows a practical value in producing 5α-AD in industry and provides a reference for the industrial production of high-value products from cheap raw materials . However, more research is needed to fully understand the potential applications and risks of Androstane-3,17-dione.

Eigenschaften

IUPAC Name |

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880244 | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5982-99-0 | |

| Record name | Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5982-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstane-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005982990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstane-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

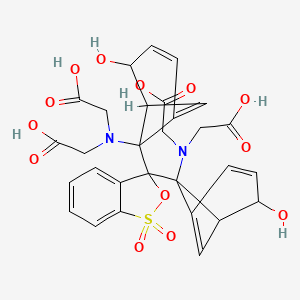

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.